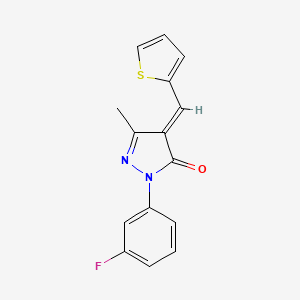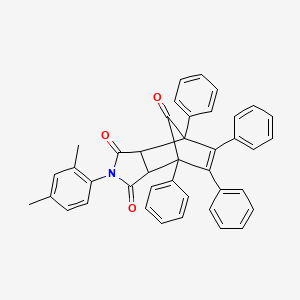![molecular formula C17H17BrN2O4 B11556333 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11556333.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a bromo-substituted phenoxy group and a hydrazide moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-bromo-2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(4-bromo-2-methoxyphenoxy)acetic acid. This intermediate is then converted to its hydrazide derivative by reaction with hydrazine hydrate. Finally, the hydrazide is condensed with 2-hydroxy-3-methylbenzaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The hydrazide moiety can be reduced to the corresponding amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-methoxyphenol: A precursor in the synthesis of the target compound.
2-(4-bromo-2-methoxyphenoxy)acetic acid: An intermediate in the synthetic route.
2-hydroxy-3-methylbenzaldehyde: Another intermediate used in the final condensation step.
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-hydroxy-3-methylphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H17BrN2O4 |
|---|---|
Peso molecular |
393.2 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-4-3-5-12(17(11)22)9-19-20-16(21)10-24-14-7-6-13(18)8-15(14)23-2/h3-9,22H,10H2,1-2H3,(H,20,21)/b19-9+ |
Clave InChI |
UDRYHHRQCYEPJK-DJKKODMXSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC)O |
SMILES canónico |
CC1=C(C(=CC=C1)C=NNC(=O)COC2=C(C=C(C=C2)Br)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dimethylphenyl)-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11556250.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-5-(prop-2-EN-1-yloxy)phenol](/img/structure/B11556272.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11556273.png)
![1-{N'-[(E)-(4-Chlorophenyl)methylidene]hydrazinecarbonyl}-N-propylformamide](/img/structure/B11556274.png)
![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11556280.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11556293.png)
![N-[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]biphenyl-4-amine](/img/structure/B11556294.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(naphthalen-1-yloxy)propanehydrazide](/img/structure/B11556303.png)


![4-{3-[(4-Fluoro-3-nitrophenyl)sulfonyl]propyl}morpholine](/img/structure/B11556315.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11556321.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11556323.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11556332.png)
